![molecular formula C9H9ClN2O B13918625 2-(Chloromethyl)-5-methoxyimidazo[1,2-a]pyridine](/img/structure/B13918625.png)
2-(Chloromethyl)-5-methoxyimidazo[1,2-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Chloromethyl)-5-methoxyimidazo[1,2-a]pyridine is a heterocyclic compound that features a fused imidazo-pyridine ring system. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of both a chloromethyl and a methoxy group on the imidazo[1,2-a]pyridine scaffold provides unique chemical properties that can be exploited in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-5-methoxyimidazo[1,2-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloromethylpyridine with methoxy-substituted imidazole derivatives. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to promote cyclization and formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems may also be employed to streamline the production process and ensure consistency in product quality .
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-5-methoxyimidazo[1,2-a]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.
Oxidation Reactions: The methoxy group can be oxidized to form aldehydes or carboxylic acids under appropriate conditions.
Reduction Reactions: The compound can be reduced to form different hydrogenated derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in solvents like DMF or ethanol.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in solvents like ether or THF.
Major Products Formed
Substitution: Formation of azido, thiol, or alkoxy derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of hydrogenated imidazo[1,2-a]pyridine derivatives
Scientific Research Applications
2-(Chloromethyl)-5-methoxyimidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.
Industry: Utilized in the development of materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-5-methoxyimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The chloromethyl group can act as an alkylating agent, modifying nucleophilic sites on biomolecules such as DNA or proteins. This can lead to the inhibition of key biological pathways, resulting in antimicrobial or anticancer effects. The methoxy group may also contribute to the compound’s overall reactivity and binding affinity to molecular targets .
Comparison with Similar Compounds
Similar Compounds
2-Chloromethylpyridine: Shares the chloromethyl group but lacks the fused imidazo-pyridine ring system.
2-Chloro-6-(trichloromethyl)pyridine: Contains a trichloromethyl group instead of a methoxy group.
Imidazo[1,2-a]pyridine Derivatives: Various derivatives with different substituents on the imidazo-pyridine scaffold
Uniqueness
2-(Chloromethyl)-5-methoxyimidazo[1,2-a]pyridine is unique due to the combination of its chloromethyl and methoxy groups on the imidazo-pyridine scaffold. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.
Properties
Molecular Formula |
C9H9ClN2O |
|---|---|
Molecular Weight |
196.63 g/mol |
IUPAC Name |
2-(chloromethyl)-5-methoxyimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C9H9ClN2O/c1-13-9-4-2-3-8-11-7(5-10)6-12(8)9/h2-4,6H,5H2,1H3 |
InChI Key |
DSLMPXZWRBQIIK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=NC(=CN21)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 1-methyl-1H-pyrazolo[3,4-c]pyridine-3-carboxylate](/img/structure/B13918548.png)

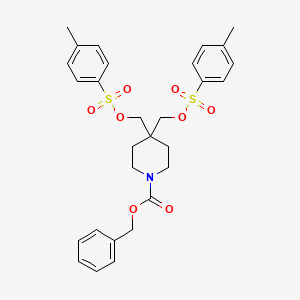
![Ethyl 2-[1-[benzyl(methyl)amino]cyclopropyl]acetate](/img/structure/B13918581.png)
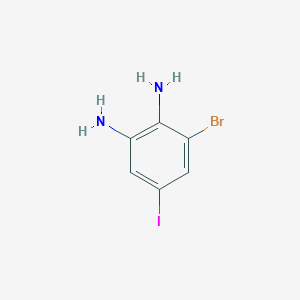
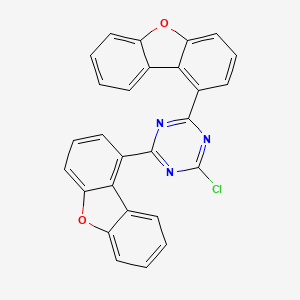
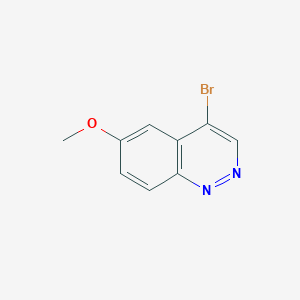
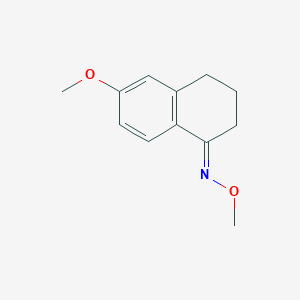

![tert-Butyl 2-(7-chlorothieno[3,2-b]pyridin-3-yl)acetate](/img/structure/B13918610.png)
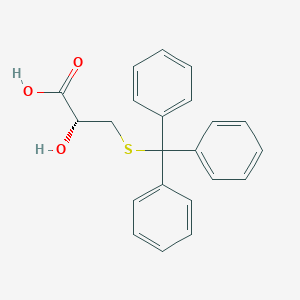
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-imino-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B13918626.png)

![Endo-2-tert-butoxycarbonyl-2-azabicyclo[2.2.1]heptane-6-carboxylic acid](/img/structure/B13918642.png)
